
4-(Carboxymethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Carboxymethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid is a synthetic organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Carboxymethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzopyran core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluoro group: Fluorination reactions using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Final carboxylation:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzopyrans with various functional groups.
Applications De Recherche Scientifique
4-(Carboxymethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(Carboxymethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, or cell proliferation.
Comparaison Avec Des Composés Similaires
- 4-(Carboxymethyl)-6-chloro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid
- 4-(Carboxymethyl)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid
Comparison:
- Structural Differences: The primary difference lies in the halogen substituent (fluoro, chloro, bromo).
- Biological Activity: The fluoro derivative may exhibit different biological activities compared to its chloro and bromo counterparts due to the unique properties of the fluorine atom, such as its high electronegativity and small size.
- Reactivity: The reactivity of the compound in various chemical reactions may also differ based on the halogen substituent.
Propriétés
Numéro CAS |
85127-25-9 |
|---|---|
Formule moléculaire |
C12H11FO5 |
Poids moléculaire |
254.21 g/mol |
Nom IUPAC |
4-(carboxymethyl)-6-fluoro-2,3-dihydrochromene-4-carboxylic acid |
InChI |
InChI=1S/C12H11FO5/c13-7-1-2-9-8(5-7)12(11(16)17,3-4-18-9)6-10(14)15/h1-2,5H,3-4,6H2,(H,14,15)(H,16,17) |
Clé InChI |
BRSULMUPNLGBHT-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(C1(CC(=O)O)C(=O)O)C=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-(Trifluoromethyl)benzene-1-sulfinyl]methyl}pyridine--hydrogen chloride (1/1)](/img/structure/B14425926.png)
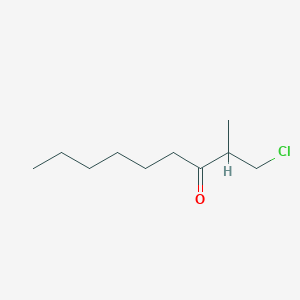
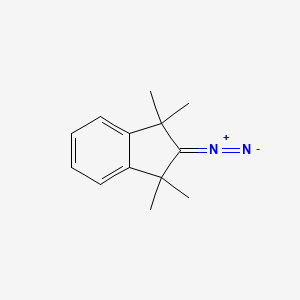
![(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)(trifluoro)silane](/img/structure/B14425946.png)
![6-Oxo-6-[2-(trimethylsilyl)ethoxy]hexa-2,4-dienoate](/img/structure/B14425953.png)
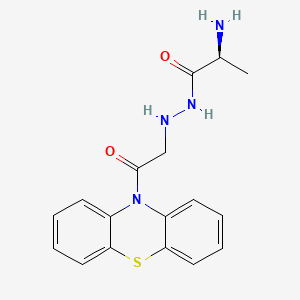
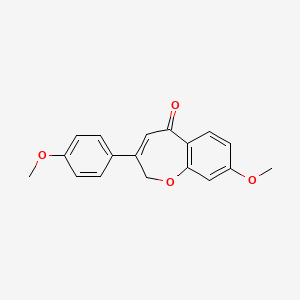
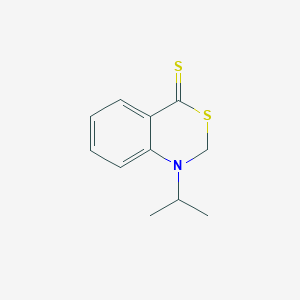

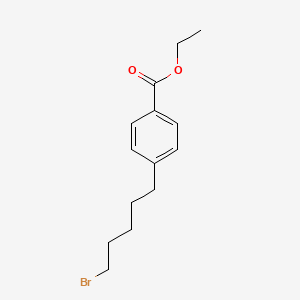
![2-Acetyl-2-[3,3-di(benzenesulfonyl)butyl]cyclohexan-1-one](/img/structure/B14425978.png)

methanone](/img/structure/B14426007.png)
![6-[3-[2-[2-[3-(3,8-Diamino-5-methylphenanthridin-5-ium-6-yl)phenoxy]ethoxy]ethoxy]phenyl]-5-methylphenanthridin-5-ium-3,8-diamine;dibromide](/img/structure/B14426010.png)
